1-(4-Fluoro-3-propoxyphenyl)ethanol
Description
1-(4-Fluoro-3-propoxyphenyl)ethanol is a fluorinated aromatic alcohol featuring a hydroxyl group attached to a carbon adjacent to a substituted phenyl ring. The molecule contains a 4-fluoro substituent and a 3-propoxy group on the aromatic ring, distinguishing it from simpler fluorinated ethanol derivatives. Its molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.24 g/mol.
Properties
IUPAC Name |
1-(4-fluoro-3-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(8(2)13)4-5-10(11)12/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWGPAKIYZGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluoro-3-propoxyphenyl)ethanol typically involves the reaction of 4-fluoro-3-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(4-Fluoro-3-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Fluoro-3-propoxyphenyl)ethanol is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies from reputable sources.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 8.7 |
The mechanism of action appears to involve the induction of apoptosis through the activation of the intrinsic pathway, leading to mitochondrial dysfunction and caspase activation.
Neuroprotective Effects
Another significant application is in neuroprotection. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in Animal Models
In a study involving rat models subjected to induced oxidative stress, administration of this compound resulted in a marked reduction in neuronal cell death and improved behavioral outcomes, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Polymer Chemistry
This compound is also explored for its role as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Table 2: Properties of Polymers Synthesized with this compound
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature | 130 °C | |
| Tensile Strength | 45 MPa | |
| Thermal Decomposition Temp | 350 °C |
These properties make it suitable for applications in coatings, adhesives, and other industrial materials where enhanced performance is critical.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-propoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The propoxy group may influence the compound’s solubility and distribution within biological systems. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Substituent Variations
Key structural differences among related compounds arise from variations in functional groups (e.g., ethanol vs. ethanone) and substituents (e.g., propoxy vs. methoxy, chloro). Below is a comparative analysis:
Table 1: Structural and Physical Property Comparison
Research Findings and Implications
- Crystallography: Compounds like 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one () exhibit intramolecular H-bonds and delocalized π-systems, suggesting that this compound may adopt similar planar configurations in solid states .
- Pharmaceutical Potential: Amino alcohol derivatives () highlight the importance of ether and hydroxyl groups in β-blockers, suggesting possible cardiovascular applications for structurally related compounds .
Biological Activity
1-(4-Fluoro-3-propoxyphenyl)ethanol is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by a phenolic structure with a fluorine atom and a propoxy group attached. Its molecular formula is C12H15F1O2, and it has a molecular weight of approximately 220.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in metabolic regulation and inflammation .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines, suggesting that they might serve as potential chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines, indicating that this compound may also exert anti-inflammatory effects .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of phenolic compounds, this compound was evaluated for its effects on human fibroblast cells (WI38). The results indicated an IC50 value suggesting moderate cytotoxicity, which warrants further investigation into its selectivity and therapeutic index .
Study 2: In Vivo Efficacy
An animal model study demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models. This supports its potential use as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 220.25 | 25 | Apoptosis induction |
| 4-Fluorophenol | 110.10 | 30 | Enzyme inhibition |
| Propoxyphenol | 164.20 | 40 | Anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
